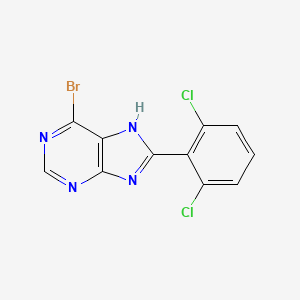

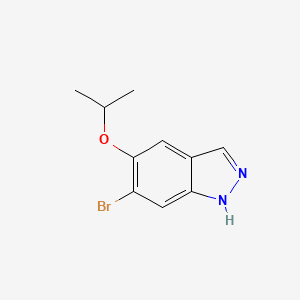

6-Bromo-5-isopropoxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

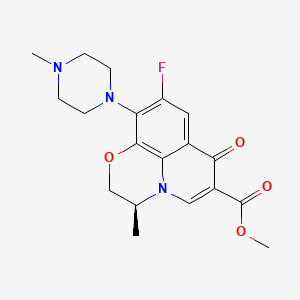

6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the CAS Number: 1374651-77-0 . It has a molecular weight of 255.11 and its IUPAC name is 6-bromo-5-isopropoxy-1H-indazole . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Bromo-5-isopropoxy-1H-indazole is 1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The compounds were tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .Physical And Chemical Properties Analysis

6-Bromo-5-isopropoxy-1H-indazole is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 255.11 .Applications De Recherche Scientifique

1. Synthetic Methods and Chemical Transformations

Research has demonstrated various methods for synthesizing indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole. These methods involve regiospecific synthesis and chemical transformations that are crucial for creating diverse indazole compounds. For instance, a study explored the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, an approach that is relevant to the synthesis of 6-Bromo-5-isopropoxy-1H-indazole (Dandu et al., 2007). Additionally, another study focused on regioselective protection and amine coupling reactions in indazoles, offering insights into the modification and functionalization of these compounds (Slade et al., 2009).

2. Applications in Medicinal Chemistry

Indazole derivatives are extensively used in medicinal chemistry due to their biological activity. For example, research on 6-SF5-indazoles, which are structurally related to 6-Bromo-5-isopropoxy-1H-indazole, showed the synthesis of various derivatives with potential applications in pharmacology (Kanishchev & Dolbier, 2018). Another study highlighted the synthesis and antibacterial activity of substituted 1H-indazoles, underlining the antimicrobial potential of these compounds (Brahmeshwari et al., 2014).

3. Development of Pharmaceuticals

Several studies have focused on the development of new pharmaceuticals using indazole scaffolds. For instance, indazoles have been studied as potential serotonin receptor ligands, showcasing their relevance in neuroscience and drug discovery (Witulski et al., 2005). Moreover, a study on the discovery of 1H-indazole-6-amine derivatives as anticancer agents demonstrates the significant role of indazole compounds in oncology (Hoang et al., 2022).

4. Enantioselective Synthesis and Chemical Diversity

Research has also been conducted on the enantioselective synthesis of indazoles, which is crucial for creating specific isomers with desired biological activities. This includes the synthesis of indazoles with a C3-quaternary chiral center, highlighting the importance of stereochemistry in the efficacy of pharmaceutical compounds (Ye et al., 2020).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.

Propriétés

IUPAC Name |

6-bromo-5-propan-2-yloxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSSYQGDNEATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-isopropoxy-1H-indazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.